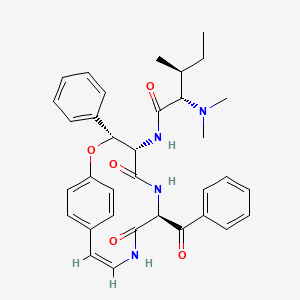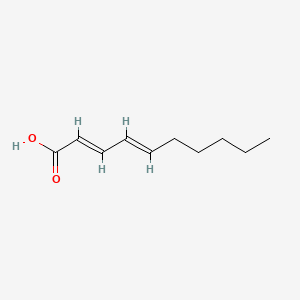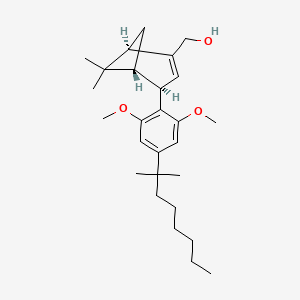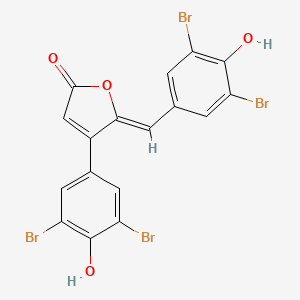
Morphothebaine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(8R)-13-methoxy-7-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,14-diol is an aporphine alkaloid.
Wissenschaftliche Forschungsanwendungen
Synthesis and Binding Studies
- Chemical Synthesis: Morphothebaine, derived from codeine, is used in the synthesis of various apomorphines. A study by Søndergaard et al. (2005) details the synthesis of 2-aryl substituted apomorphines from codeine. Morphothebaine, obtained through oxidation and acid-catalyzed rearrangement of codeine, plays a crucial role in this process.
- Receptor Affinity: The same study found that some derivatives, such as 2-(4-Hydroxyphenyl)-apomorphine, exhibit high affinity for dopamine D2 receptors, suggesting potential applications in neurological research and drug development.
Morphometrics and Morphogenesis
- Morphometrics: Morphometrics, the study of organism form variation, is an area where Morphothebaine-related research is applicable. For instance, a book titled "A Course in Morphometrics for Biologists" by Bookstein (2018) discusses how morphometrics combines knowledge from various fields, potentially including chemical influences like Morphothebaine.
- Morphogenesis Studies: Morphogenesis, the biological process that causes an organism to develop its shape, is another area where Morphothebaine research can contribute. For example, the work titled "Mechanisms of Morphogenesis" by Davies (2005) discusses how genetic programs are translated to generate shape, possibly influenced by chemical agents like Morphothebaine.
Other Applications
- Biomedical Research: Morphothebaine's derivatives and related compounds could be used in various biomedical applications. For instance, studies on cardiac morphometrics, as discussed by Litwin (2015), may benefit from understanding the effects of such compounds on organ shape and function.
Eigenschaften
CAS-Nummer |
478-53-5 |
|---|---|
Produktname |
Morphothebaine |
Molekularformel |
C18H19NO3 |
Molekulargewicht |
297.3 g/mol |
IUPAC-Name |
(6aR)-10-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,11-diol |
InChI |
InChI=1S/C18H19NO3/c1-19-6-5-11-7-12(20)9-13-16(11)14(19)8-10-3-4-15(22-2)18(21)17(10)13/h3-4,7,9,14,20-21H,5-6,8H2,1-2H3/t14-/m1/s1 |
InChI-Schlüssel |
LEWKYIVLAXKZAS-CQSZACIVSA-N |
Isomerische SMILES |
CN1CCC2=C3[C@H]1CC4=C(C3=CC(=C2)O)C(=C(C=C4)OC)O |
SMILES |
CN1CCC2=C3C1CC4=C(C3=CC(=C2)O)C(=C(C=C4)OC)O |
Kanonische SMILES |
CN1CCC2=C3C1CC4=C(C3=CC(=C2)O)C(=C(C=C4)OC)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Methyl 8-[2-(2-formyl-vinyl)-3-hydroxy-5-oxo-cyclopentyl]-octanoate](/img/structure/B1233289.png)


![(15E,17E,19E,21E)-23-(4-amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-1,3,5,6,27-pentahydroxy-9-oxo-11-propan-2-yl-10,29-dioxabicyclo[23.3.1]nonacosa-15,17,19,21-tetraene-26-carboxylic acid](/img/structure/B1233298.png)

![5-[[4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-ethoxyphenoxy]methyl]furan-2-carboxylic acid](/img/structure/B1233301.png)
![(3S,4S,6S,8S,10R,12R,14R,16R,17Z,19Z,21Z,23Z,25Z,27S,28S)-4,6,8,10,12,14,16,27-octahydroxy-3-[(1R)-1-hydroxyhexyl]-17,28-dimethyl-1-oxacyclooctacosa-17,19,21,23,25-pentaen-2-one](/img/structure/B1233302.png)

![omega-[(Methylsulfinyl)alkyl]glucosinolate](/img/structure/B1233305.png)

![9-Borabicyclo[3.3.1]nonane](/img/structure/B1233307.png)